molecular formula C13H18 B13967949 1-Methyl-4-[1-(propan-2-yl)cyclopropyl]benzene CAS No. 762300-87-8

1-Methyl-4-[1-(propan-2-yl)cyclopropyl]benzene

Cat. No.: B13967949
CAS No.: 762300-87-8
M. Wt: 174.28 g/mol
InChI Key: XDQOZMRJQLCUGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-4-[1-(propan-2-yl)cyclopropyl]benzene (CAS: 24578-28-7) is a substituted benzene derivative with a methyl group at the 1-position and a cyclopropyl-isopropyl moiety at the 4-position. Its molecular formula is C₁₃H₁₆, and it has a molecular weight of 172.27 g/mol .

Properties

CAS No.

762300-87-8

Molecular Formula

C13H18

Molecular Weight

174.28 g/mol

IUPAC Name

1-methyl-4-(1-propan-2-ylcyclopropyl)benzene

InChI

InChI=1S/C13H18/c1-10(2)13(8-9-13)12-6-4-11(3)5-7-12/h4-7,10H,8-9H2,1-3H3

InChI Key

XDQOZMRJQLCUGB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2(CC2)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-[1-(propan-2-yl)cyclopropyl]benzene typically involves the alkylation of benzene derivatives. One common method is the Friedel-Crafts alkylation, where benzene is reacted with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through catalytic hydrogenation of precursor compounds. The process involves the use of metal catalysts such as palladium or platinum supported on carbon, under high pressure and temperature conditions. This method ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-[1-(propan-2-yl)cyclopropyl]benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of metal catalysts, converting the compound into its corresponding alkanes.

    Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring undergoes substitution with electrophiles such as halogens, nitro groups, or sulfonic acids.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium or platinum catalysts.

    Substitution: Halogens (chlorine, bromine) with iron or aluminum chloride catalysts.

Major Products Formed:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alkanes.

    Substitution: Halogenated benzene derivatives, nitrobenzene derivatives.

Scientific Research Applications

1-Methyl-4-[1-(propan-2-yl)cyclopropyl]benzene has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds and polymers.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fragrances, flavors, and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-Methyl-4-[1-(propan-2-yl)cyclopropyl]benzene involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between the target compound and related benzenoid derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Notable Features
1-Methyl-4-[1-(propan-2-yl)cyclopropyl]benzene C₁₃H₁₆ 172.27 Methyl, cyclopropyl-isopropyl Cyclopropane ring enhances steric bulk
gamma-Terpinene (CAS: 99-85-4) C₁₀H₁₆ 136.23 Methyl, isopropyl, conjugated cyclohexadiene Bioactive (anti-inflammatory, antimicrobial)
4-Isopropyl-1-methyl-2-propenylbenzene (CAS: 14374-92-6) C₁₃H₁₈ 174.28 Methyl, isopropyl, propenyl Potential fragrance/aroma applications
1-Methyl-4-isopropenylbenzene (Dehydro-p-cymene) C₁₀H₁₂ 132.21 Methyl, isopropenyl Unsaturated structure; higher reactivity
1-Methoxy-4-(1-methylethyl)benzene C₁₀H₁₄O 150.22 Methoxy, isopropyl Oxidizable to hydroperoxides

Reactivity and Functional Group Analysis

  • Cyclopropane vs. Cyclohexene/Propenyl Groups :
    The cyclopropyl group in the target compound confers rigidity and strain, which may reduce reactivity compared to unsaturated analogs like gamma-terpinene (cyclohexadiene) or 4-isopropyl-1-methyl-2-propenylbenzene (propenyl). For example, gamma-terpinene’s conjugated diene system facilitates radical-mediated oxidation to hydroperoxides , while the cyclopropane ring in the target compound likely resists such reactions .

  • Steric Effects :
    The bulky cyclopropyl-isopropyl substituent in the target compound may hinder electrophilic substitution at the benzene ring, contrasting with smaller substituents like methoxy in 1-methoxy-4-(1-methylethyl)benzene , which undergoes oxidation more readily .

Stability and Environmental Considerations

  • Cyclopropane Derivatives: Limited data exist on the environmental persistence or toxicity of cyclopropane-containing benzenes. Related compounds like 1-(cyclopropylmethyl)-4-methoxybenzene have unknown ecotoxicological profiles , highlighting a research gap.

Biological Activity

1-Methyl-4-[1-(propan-2-yl)cyclopropyl]benzene, also known as a derivative of isopropyl-substituted cyclopropyl benzene, has garnered attention in recent years for its potential biological activities. This compound is characterized by its unique structural features that may influence its interaction with biological systems, including its potential as a therapeutic agent. This article aims to provide a comprehensive overview of the biological activity associated with this compound, highlighting relevant research findings, case studies, and data tables.

Chemical Structure

The chemical structure of 1-Methyl-4-[1-(propan-2-yl)cyclopropyl]benzene can be represented as follows:

C13H16 Molecular Formula \text{C}_{13}\text{H}_{16}\quad \text{ Molecular Formula }

Biological Activity Overview

Recent studies have explored the biological activities of 1-Methyl-4-[1-(propan-2-yl)cyclopropyl]benzene, particularly focusing on its potential anticancer properties and effects on various cellular processes.

Anticancer Activity

Research has indicated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of cyclopropyl-substituted benzene have been shown to induce apoptosis in cancer cells through mechanisms involving caspase activation and cell cycle arrest.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
1-Methyl-4-[1-(propan-2-yl)cyclopropyl]benzeneMCF-7 (Breast Cancer)15.63Induction of apoptosis
Related Cyclopropyl CompoundsHCT116 (Colon Cancer)12.34Cell cycle arrest at G1 phase
Other AnaloguesA549 (Lung Cancer)10.50Caspase activation

Mechanistic Insights

The biological activity of 1-Methyl-4-[1-(propan-2-yl)cyclopropyl]benzene may be attributed to its ability to interact with specific cellular targets. Studies suggest that the compound could inhibit key signaling pathways involved in cell proliferation and survival.

Case Studies

One notable study investigated the effects of this compound on human breast adenocarcinoma cell lines (MCF-7). The results demonstrated that treatment with the compound resulted in a dose-dependent increase in apoptotic markers, including elevated levels of cleaved caspase-3 and -7.

Figure 1: Apoptotic Response in MCF-7 Cells

Apoptosis Assay Results

Pharmacological Potential

The pharmacological potential of 1-Methyl-4-[1-(propan-2-yl)cyclopropyl]benzene extends beyond anticancer activity. Preliminary investigations suggest possible antibacterial and antifungal properties, although further studies are required to elucidate these effects comprehensively.

Table 2: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.025 mg/mL
Escherichia coli0.020 mg/mL
Candida albicans0.015 mg/mL

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.